Pyrazolo[4,3-c]pyridin-4(5H)-ones are fused heterocyclic compounds containing both a pyrazole and a pyridine ring. They represent a class of compounds with potential biological activity and have been investigated for various applications including antimicrobial, antiquorum-sensing, and anticancer agents [, ].
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an active agent in various biological systems. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, featuring amino and methyl substituents that contribute to its biological activity.
The compound is classified under the broader category of pyrazoles, which are known for their diverse pharmacological properties. Specifically, it is categorized as an aminopyrazole derivative, which has been studied for its potential in treating conditions such as cancer and inflammation. The chemical formula for 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is with a molecular weight of approximately 192.22 g/mol .
The synthesis of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvent choice) and yields vary depending on the synthetic route employed.
The molecular structure of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the arrangement of atoms and functional groups .
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves interaction with specific biological targets:
These interactions highlight its potential as an anticancer agent by inducing apoptosis in tumor cells.
The physical properties of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one include:
Chemical properties include:
The primary applications of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one lie in medicinal chemistry:
Pyrazolo[4,3-c]pyridinones belong to the bicyclic fused systems where a pyrazole ring shares bonds with positions 3 and 4 of a pyridinone ring. The standard nomenclature follows IUPAC conventions:
Structural features include:
Table 1: Representative Pyrazolo[4,3-c]pyridinone Derivatives and Nomenclature
Compound | IUPAC Name | Molecular Formula |
---|---|---|
Target Compound | 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one | C₉H₁₂N₄O |
Analog [1] | 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one | C₁₂H₁₁N₅O₂ |
Analog [2] | 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one | C₉H₁₂N₄O |
Positional isomerism profoundly impacts physicochemical and pharmacological properties. Key distinctions:
Table 2: Comparative Analysis of Pyrazolopyridine Isomers
Property | [3,4-b] Isomer | [4,3-c] Isomer |
---|---|---|
Representative Structure | 1H-pyrazolo[3,4-b]pyridine | 1H,5H-pyrazolo[4,3-c]pyridin-4-one |
Aromaticity | Full π-delocalization across both rings | Disrupted by non-planar 4-oxo group |
Tautomeric Preference | 1H-tautomer favored (37.03 kJ/mol stability) | Fixed by alkylation and carbonyl groups |
Drug Development Status | 14 compounds in clinical stages [3] | Limited examples; emerging scaffold [2] |
Pyrazolo[4,3-c]pyridinones serve as purine bioisosteres due to:
Biological applications include:
Table 3: Purine-Mimetic Pyrazolopyridine Drug Candidates
Compound | Biological Target | Clinical Stage | Structural Class |
---|---|---|---|
AT9283 [3] | Aurora Kinase | Investigational | Pyrazolo[3,4-b]pyridine |
AT7519 [3] | CDK | Investigational | Pyrazolo[3,4-b]pyridine |
EVT-11954537 [2] | Undisclosed | Research | Pyrazolo[4,3-c]pyridinone |
Synthetic routes to this scaffold have evolved through three phases:
Table 4: Historical Milestones in Pyrazolopyridinone Synthesis
Era | Method | Advantages | Limitations |
---|---|---|---|
Pre-1950 | Ortoleva-Bulow Condensation | Simple reagents | Low yields; tautomer mixtures |
1960–2000 | Friedländer Condensation | Access to polysubstituted cores | High temperatures; poor regioselectivity |
Post-2010 | Catalytic Reduction | Mild conditions; high functional group tolerance | Requires precious-metal catalysts |
Post-2010 | Multicomponent Reactions | Atom economy; direct 3-amino functionalization | Limited scope for C6 substituents |
ConclusionThe pyrazolo[4,3-c]pyridinone architecture, exemplified by 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one, merges topological uniqueness with bioisosteric utility. Advances in regioselective synthesis now position this scaffold for expanded exploration in drug discovery.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3